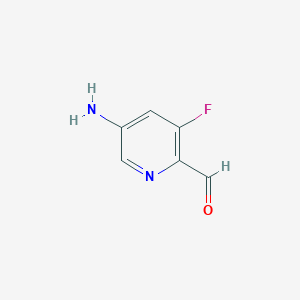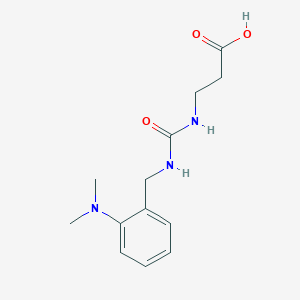![molecular formula C13H13N3O2 B15231787 2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the p-tolyl group adds to its chemical diversity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate hydrazine derivatives with diketones or β-diketones under acidic or basic conditions . The reaction conditions often include the use of catalysts such as Amberlyst-70, which is known for its eco-friendly attributes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of transition-metal catalysts and photoredox reactions can also be employed to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Acid chlorides or esters.
Aplicaciones Científicas De Investigación
2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. Molecular docking studies have shown that this compound can bind to active sites of enzymes, thereby inhibiting their activity . The exact pathways and targets can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Widely studied for their anticancer and anti-inflammatory activities.
Uniqueness
2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid stands out due to its unique combination of imidazole and pyrazole rings, which confer a diverse range of biological activities. The presence of the p-tolyl group further enhances its chemical properties, making it a versatile compound in various research fields .
Propiedades
Fórmula molecular |
C13H13N3O2 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H13N3O2/c1-8-2-4-9(5-3-8)11-7-16-12(15-11)10(6-14-16)13(17)18/h2-6,11,15H,7H2,1H3,(H,17,18) |
Clave InChI |
WEACSYILEYQDNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CN3C(=C(C=N3)C(=O)O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-formylbicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15231712.png)



![2-{[3-(Propan-2-yl)oxetan-3-yl]methoxy}ethan-1-amine](/img/structure/B15231731.png)



![tert-butyl (5R)-3-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B15231760.png)
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B15231761.png)



